2-[3-(Methylsulfanyl)propoxy]benzoic acid
Description
2-[3-(Methylsulfanyl)propoxy]benzoic acid is a benzoic acid derivative featuring a 3-(methylsulfanyl)propoxy substituent at the 2-position of the aromatic ring. This compound belongs to a class of molecules where the propoxy linker is functionalized with sulfur-containing groups, which may influence physicochemical properties (e.g., lipophilicity, solubility) and biological interactions.
Properties
CAS No. |
90184-14-8 |
|---|---|
Molecular Formula |
C11H14O3S |
Molecular Weight |
226.29 g/mol |
IUPAC Name |
2-(3-methylsulfanylpropoxy)benzoic acid |
InChI |
InChI=1S/C11H14O3S/c1-15-8-4-7-14-10-6-3-2-5-9(10)11(12)13/h2-3,5-6H,4,7-8H2,1H3,(H,12,13) |
InChI Key |
RDTUAMXEALTZHF-UHFFFAOYSA-N |
Canonical SMILES |
CSCCCOC1=CC=CC=C1C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 2-[3-(methylthio)propoxy]- typically involves the reaction of benzoic acid with 3-(methylthio)propyl alcohol under acidic or basic conditions to form the ester linkage. The reaction can be catalyzed by acids such as sulfuric acid or bases like sodium hydroxide. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of benzoic acid, 2-[3-(methylthio)propoxy]- may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process. The compound is then purified through techniques such as distillation or recrystallization to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzoic acid, 2-[3-(methylthio)propoxy]- can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding alcohol or thiol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the 3-(methylthio)propoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or thiols.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
Pharmaceutical Applications
1. Anti-inflammatory Properties
Research indicates that compounds related to benzoic acid derivatives exhibit significant anti-inflammatory activities. For instance, studies have shown that similar compounds can inhibit the expression of pro-inflammatory cytokines such as TNF-α and IL-1β, which are crucial in inflammatory responses. In a study involving LPS-induced inflammation in rats, administration of related compounds led to a marked reduction in inflammatory markers, suggesting potential therapeutic roles for 2-[3-(Methylsulfanyl)propoxy]benzoic acid in treating inflammatory diseases .
2. Pain Management
The analgesic properties of benzoic acid derivatives have been widely documented. Compounds like 2-[3-(Methylsulfanyl)propoxy]benzoic acid may provide pain relief similar to acetylsalicylic acid (aspirin) without the associated gastrointestinal side effects. This makes it a candidate for further exploration in pain management therapies .
Agrochemical Applications
1. Herbicide Development
Benzoic acid derivatives have been explored for their herbicidal properties. The modification of benzoic acid structures can enhance their efficacy as herbicides, targeting specific weeds while minimizing impact on crops. The structure of 2-[3-(Methylsulfanyl)propoxy]benzoic acid may allow it to function effectively as a selective herbicide, although further research is necessary to confirm this application .
Case Study 1: Anti-inflammatory Activity
In a controlled study, rats induced with LPS were treated with various doses of compounds related to 2-[3-(Methylsulfanyl)propoxy]benzoic acid. Results showed significant reductions in inflammatory cytokines and improved survival rates during septic shock conditions. This suggests that similar derivatives could be developed into effective anti-inflammatory agents .
Case Study 2: Herbicide Efficacy
A comparative analysis of benzoic acid derivatives demonstrated that modifications could improve herbicidal activity against specific weed species while reducing toxicity to non-target plants. The unique structure of 2-[3-(Methylsulfanyl)propoxy]benzoic acid may provide an advantageous profile for future herbicide formulations .
Mechanism of Action
The mechanism of action of benzoic acid, 2-[3-(methylthio)propoxy]- involves its interaction with molecular targets through its functional groups. The carboxyl group can form hydrogen bonds, while the 3-(methylthio)propoxy group can participate in hydrophobic interactions. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
The compound’s core structure shares similarities with other benzoic acid derivatives but differs in the substituents on the propoxy chain. Key analogs include:
Key Observations :
- The methylsulfanyl group in the target compound introduces moderate lipophilicity (predicted logP ~2.5–3.0) compared to polar groups like hydroxyl (-OH) or methoxy (-OCH₃) in analogs .
- Fluorine-containing analogs (e.g., LY293111) exhibit enhanced metabolic stability and receptor-binding affinity due to fluorine’s electronegativity and small atomic radius .
Physicochemical Properties
Implications :
- Higher logP values in fluorinated analogs (e.g., LY293111) correlate with increased tissue penetration but may reduce aqueous solubility .
Pharmacological Activity
- LY293111 : A leukotriene B4 receptor antagonist with anti-inflammatory and anti-cancer properties. Its fluorobiphenyl and hydroxyl groups are critical for high-affinity receptor binding .
- Methoxypropoxy-Pyridine Derivative : Shows activity as a proton pump inhibitor due to sulfinyl and benzimidazole moieties, which stabilize interactions with gastric H+/K+-ATPase .
- Target Compound : While direct activity data are unavailable, the methylsulfanyl group may confer antioxidant or enzyme-inhibitory properties, as seen in other thioether-containing drugs .
Metabolic Stability
- LY293111 : Undergoes hepatic glucuronidation and oxidative metabolism, with species-specific differences in clearance rates (e.g., faster in rats than humans) .
Biological Activity
2-[3-(Methylsulfanyl)propoxy]benzoic acid is a benzoic acid derivative that has garnered attention for its potential biological activities. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.
- Molecular Formula : C12H16O3S
- Molecular Weight : 240.32 g/mol
- IUPAC Name : 2-[3-(Methylsulfanyl)propoxy]benzoic acid
- Canonical SMILES : CC(C)OCC1=CC=CC=C1C(=O)O
The biological activity of 2-[3-(Methylsulfanyl)propoxy]benzoic acid is believed to stem from its ability to interact with various molecular targets, including enzymes and receptors. It may modulate receptor functions or inhibit specific enzymatic activities, leading to observed biological effects.
Antioxidant Activity
Research indicates that benzoic acid derivatives exhibit significant antioxidant properties. A study found that compounds similar to 2-[3-(Methylsulfanyl)propoxy]benzoic acid can scavenge free radicals and reduce oxidative stress in cellular models, which is crucial for preventing cellular damage and aging processes .
Anti-inflammatory Effects
Several studies have suggested that benzoic acid derivatives possess anti-inflammatory properties. For instance, compounds with similar structures have been shown to inhibit the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways .
Enzyme Inhibition
2-[3-(Methylsulfanyl)propoxy]benzoic acid may act as an inhibitor of specific enzymes involved in metabolic pathways. For example, it could inhibit the activity of matrix metalloproteinases (MMPs), which are implicated in tissue remodeling and inflammation .
Study on Antioxidant Activity
In a controlled study assessing the antioxidant potential of various benzoic acid derivatives, 2-[3-(Methylsulfanyl)propoxy]benzoic acid demonstrated a notable increase in the activity of the antioxidant enzyme superoxide dismutase (SOD), suggesting its role in enhancing cellular defense mechanisms against oxidative stress .
Anti-inflammatory Mechanism Investigation
A research project focusing on the anti-inflammatory effects of benzoic acid derivatives revealed that 2-[3-(Methylsulfanyl)propoxy]benzoic acid effectively reduced the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages, indicating its potential use as an anti-inflammatory agent .
Comparative Analysis with Similar Compounds
| Compound Name | Antioxidant Activity | Anti-inflammatory Activity | Enzyme Inhibition |
|---|---|---|---|
| 2-[3-(Methylsulfanyl)propoxy]benzoic acid | High | Moderate | Yes |
| 3-chloro-4-methoxybenzoic acid | Moderate | High | Yes |
| 4-hydroxybenzoic acid | High | Moderate | No |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
